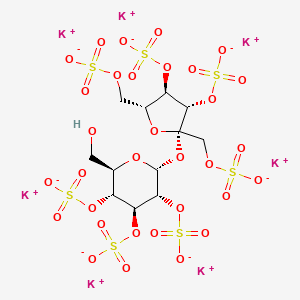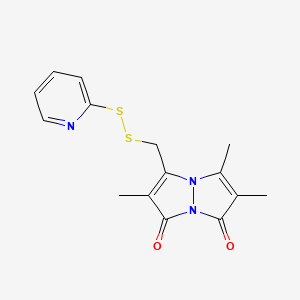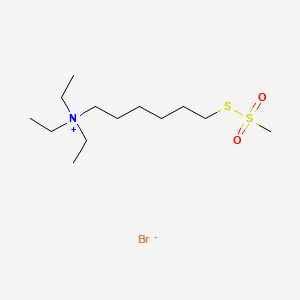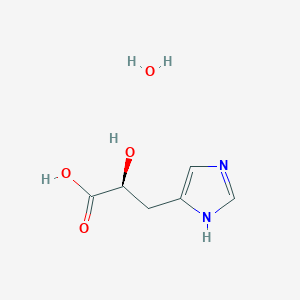
1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose is a vital compound used in the biomedical industry. It exhibits potential therapeutic applications in the treatment of various diseases. This compound is a derivative of glucose and is characterized by its unique structural features, which include an isopropylidene group and a methylsulfonyl group attached to the glucofuranose ring.
Preparation Methods
The synthesis of 1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose typically involves the protection of the glucose molecule followed by the introduction of the methylsulfonyl group. One common synthetic route includes the following steps:
Protection of the glucose molecule: The glucose molecule is protected by the formation of an isopropylidene acetal. This is achieved by reacting glucose with acetone in the presence of an acid catalyst.
Introduction of the methylsulfonyl group: The protected glucose is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential therapeutic effects, including its efficacy in treating inflammatory disorders, cancer, and certain viral infections.
Medicine: It is actively investigated for its potential use in drug development.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit certain biochemical pathways, and interact with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-a-D-glucofuranose: This compound also contains isopropylidene groups but lacks the methylsulfonyl group.
D-Glucose diacetonide: Another derivative of glucose with protective isopropylidene groups.
The uniqueness of this compound lies in its combination of the isopropylidene and methylsulfonyl groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZJUFZKGHXMOP-ANZWQOBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COS(=O)(=O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)


![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)



![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)

